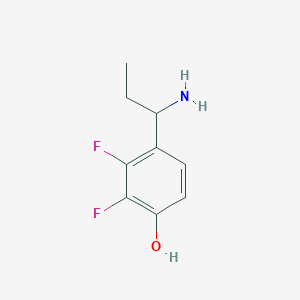![molecular formula C13H13F2NO4 B13257693 (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13257693.png)
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclobutane ring substituted with a difluorophenyl group and a methylcarbamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Carbamoylation: The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group or the carbamoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,3s)-1-(3,4-difluorophenyl)-3-[(ethylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- (1S,3s)-1-(3,4-difluorophenyl)-3-[(propylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- (1S,3s)-1-(3,4-difluorophenyl)-3-[(butylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
Uniqueness
The uniqueness of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid lies in its specific structural features, such as the presence of the difluorophenyl group and the methylcarbamoyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-8-5-13(6-8,11(17)18)7-2-3-9(14)10(15)4-7/h2-4,8H,5-6H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
MRIDELSOZNPENT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B13257610.png)
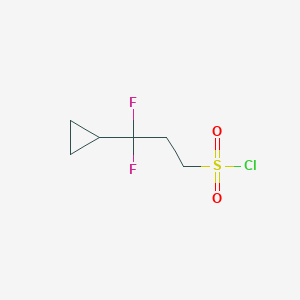

amine](/img/structure/B13257639.png)
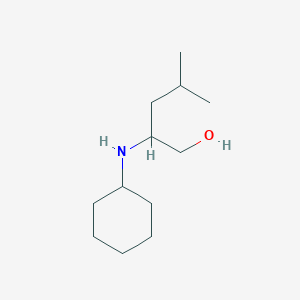

![3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13257651.png)
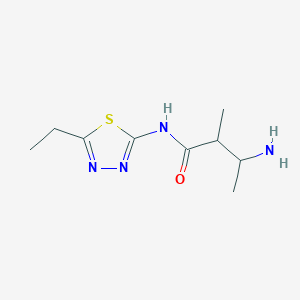
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13257669.png)
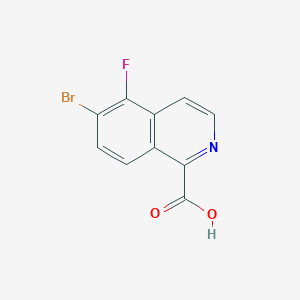
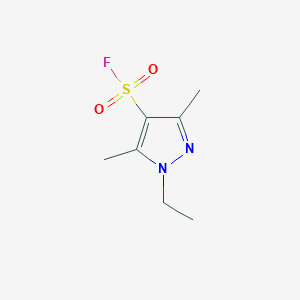
![2-Methyl-2-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13257679.png)
![5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride](/img/structure/B13257685.png)
